2-(4-phenylpiperazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-phenylpiperazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a phenylpiperazine moiety and a trifluoromethoxyphenyl group, which contribute to its distinctive properties.
Mechanism of Action
Target of Action
The primary targets of 2-(4-phenylpiperazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide are D2/D3 dopamine receptors and acetylcholinesterase (AChE) . These targets play crucial roles in the central nervous system. D2/D3 receptors are involved in motor control, reward, and cognition, while AChE is responsible for the breakdown of acetylcholine, a neurotransmitter involved in memory and learning.
Mode of Action
This compound interacts with its targets by binding to them, thereby modulating their activity. In the case of D2/D3 receptors, it acts as a ligand , binding to the receptor and influencing its signaling . For AChE, it functions as an inhibitor , preventing the enzyme from breaking down acetylcholine, thereby increasing the concentration of this neurotransmitter .
Biochemical Pathways
The interaction of this compound with D2/D3 receptors and AChE affects several biochemical pathways. By acting on D2/D3 receptors, it influences the dopaminergic pathways involved in motor control, reward, and cognition . Its inhibitory action on AChE affects the cholinergic pathway , leading to increased levels of acetylcholine, which can enhance memory and learning .
Pharmacokinetics
Its ability to cross the blood-brain barrier suggests good bioavailability, enabling it to exert its effects on the central nervous system .
Result of Action
The binding of this compound to D2/D3 receptors and its inhibitory action on AChE result in a range of molecular and cellular effects. These include modulation of neurotransmitter signaling, leading to potential improvements in motor control, reward, cognition, memory, and learning .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-phenylpiperazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide typically involves the reaction of 4-phenylpiperazine with 4-(trifluoromethoxy)benzoyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-phenylpiperazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand for various biological receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another compound with a phenylpiperazine moiety, known for its acetylcholinesterase inhibitory activity.
2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone: A compound with high affinity toward sigma receptor 1.
Uniqueness
2-(4-phenylpiperazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide is unique due to the presence of the trifluoromethoxy group, which imparts distinct physicochemical properties. This group enhances the compound’s lipophilicity and metabolic stability, making it a valuable candidate for drug development and other applications.
Properties
IUPAC Name |
2-(4-phenylpiperazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N3O2/c20-19(21,22)27-17-8-6-15(7-9-17)23-18(26)14-24-10-12-25(13-11-24)16-4-2-1-3-5-16/h1-9H,10-14H2,(H,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRPOXARBWBFKET-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC=C(C=C2)OC(F)(F)F)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.